molecular formula C11H8ClNO3 B12760722 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one CAS No. 124500-03-4

3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one

Cat. No.: B12760722
CAS No.: 124500-03-4
M. Wt: 237.64 g/mol
InChI Key: AYZXCAAMWZEXGU-UHFFFAOYSA-N
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Description

3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one is a chemical compound with a unique structure that includes a cyano group, a chlorophenyl group, and a hydroxytetrahydrofuran ring

Preparation Methods

The synthesis of 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one typically involves multiple steps. One common method includes the reaction of a chlorophenyl-substituted glutaric anhydride with a cyanide source under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxytetrahydrofuran ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one include other cyano-substituted tetrahydrofuran derivatives and chlorophenyl-substituted compounds. What sets this compound apart is the combination of the cyano group, chlorophenyl group, and hydroxytetrahydrofuran ring, which imparts unique chemical and biological properties. Some similar compounds include:

  • 3-Cyano-5-methylhexanoic acid
  • 3-(4′-Chlorophenyl)-4-cyanobutanoic acid

These compounds share structural similarities but differ in their specific substituents and overall reactivity.

Properties

CAS No.

124500-03-4

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

5-(4-chlorophenyl)-5-hydroxy-2-oxooxolane-3-carbonitrile

InChI

InChI=1S/C11H8ClNO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-13)10(14)16-11/h1-4,7,15H,5H2

InChI Key

AYZXCAAMWZEXGU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1(C2=CC=C(C=C2)Cl)O)C#N

Origin of Product

United States

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